molecular formula C20H22N2O2 B5716496 1,4-bis(4-ethylphenyl)-2,5-piperazinedione

1,4-bis(4-ethylphenyl)-2,5-piperazinedione

Cat. No. B5716496
M. Wt: 322.4 g/mol
InChI Key: ZIAKQOQMLCUNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis(4-ethylphenyl)-2,5-piperazinedione, also known as BEEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, materials science, and catalysis. BEEP is a derivative of the well-known compound piperazine, which has been used in pharmaceuticals and other industries for decades. In

Mechanism of Action

The mechanism of action of 1,4-bis(4-ethylphenyl)-2,5-piperazinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In particular, 1,4-bis(4-ethylphenyl)-2,5-piperazinedione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1,4-bis(4-ethylphenyl)-2,5-piperazinedione has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
1,4-bis(4-ethylphenyl)-2,5-piperazinedione has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1,4-bis(4-ethylphenyl)-2,5-piperazinedione can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that 1,4-bis(4-ethylphenyl)-2,5-piperazinedione can reduce inflammation and oxidative stress in animal models of disease, such as colitis and arthritis. 1,4-bis(4-ethylphenyl)-2,5-piperazinedione has also been shown to have a low toxicity profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

1,4-bis(4-ethylphenyl)-2,5-piperazinedione has several advantages for lab experiments, including its low toxicity profile, reproducible synthesis method, and potential applications in various fields. However, 1,4-bis(4-ethylphenyl)-2,5-piperazinedione also has some limitations, including its limited solubility in water and its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on 1,4-bis(4-ethylphenyl)-2,5-piperazinedione, including:
1. Further studies on the mechanism of action of 1,4-bis(4-ethylphenyl)-2,5-piperazinedione, including its interactions with enzymes and signaling pathways in cells.
2. Development of novel 1,4-bis(4-ethylphenyl)-2,5-piperazinedione-based compounds with improved properties, such as solubility and bioavailability.
3. Investigation of the potential applications of 1,4-bis(4-ethylphenyl)-2,5-piperazinedione in the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
4. Development of 1,4-bis(4-ethylphenyl)-2,5-piperazinedione-based materials with novel properties, such as self-healing and stimuli-responsive behavior.
5. Exploration of the catalytic properties of 1,4-bis(4-ethylphenyl)-2,5-piperazinedione-based metal complexes in organic synthesis.
In conclusion, 1,4-bis(4-ethylphenyl)-2,5-piperazinedione is a promising compound with potential applications in various fields. Its synthesis method is reliable and reproducible, and its mechanism of action and biochemical and physiological effects have been studied extensively. Further research on 1,4-bis(4-ethylphenyl)-2,5-piperazinedione is needed to fully understand its potential and to develop novel compounds and materials based on its structure.

Synthesis Methods

The synthesis of 1,4-bis(4-ethylphenyl)-2,5-piperazinedione can be achieved through a multi-step process involving the reaction of piperazine with 4-ethylbenzoyl chloride, followed by a reduction step using sodium borohydride. The resulting product is then subjected to a cyclization reaction using acetic anhydride and sulfuric acid. The final product is obtained after purification using column chromatography. This synthesis method has been reported in several scientific papers and is considered reliable and reproducible.

Scientific Research Applications

1,4-bis(4-ethylphenyl)-2,5-piperazinedione has been studied extensively for its potential applications in various fields. In medicine, 1,4-bis(4-ethylphenyl)-2,5-piperazinedione has been shown to have anti-inflammatory and anti-cancer properties. In materials science, 1,4-bis(4-ethylphenyl)-2,5-piperazinedione has been used as a building block for the synthesis of novel polymers and materials. In catalysis, 1,4-bis(4-ethylphenyl)-2,5-piperazinedione has been used as a ligand for the synthesis of metal complexes with potential applications in organic synthesis.

properties

IUPAC Name

1,4-bis(4-ethylphenyl)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-15-5-9-17(10-6-15)21-13-20(24)22(14-19(21)23)18-11-7-16(4-2)8-12-18/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAKQOQMLCUNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(=O)N(CC2=O)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(4-ethylphenyl)piperazine-2,5-dione

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